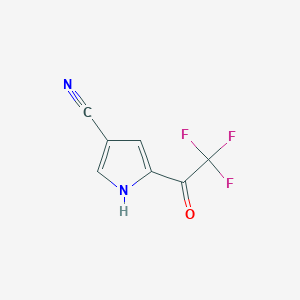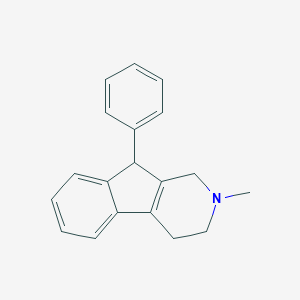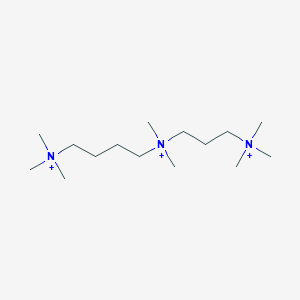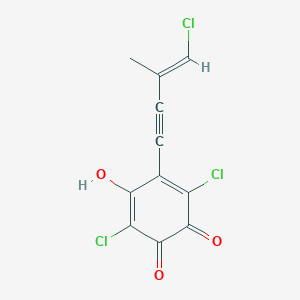
Gangliotetraose
Übersicht
Beschreibung
Gangliotetraose is a tetrasaccharide that forms the core structure of several gangliosides, which are glycosphingolipids predominantly found in the nervous system. These compounds play crucial roles in cellular recognition, signal transduction, and neuroprotection. This compound is composed of four monosaccharide units linked through glycosidic bonds, and it is a key component in the structure of gangliosides such as GM1, GD1a, and GT1b .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of gangliotetraose involves the sequential glycosylation of monosaccharide units. The process typically starts with the preparation of protected monosaccharide derivatives, which are then linked together using glycosylation reactions. Common protecting groups include acetyl and benzyl groups, which are removed after the glycosylation steps to yield the final tetrasaccharide .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as animal brains. The process includes multiple steps to remove proteins and other contaminants, ensuring the purity of the gangliosides . Biotransformation methods using microbial enzymes have also been developed to convert polysialogangliosides into this compound-containing gangliosides .
Analyse Chemischer Reaktionen
Types of Reactions: Gangliotetraose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the monosaccharide units can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups back to hydroxyl groups.
Substitution: Glycosidic bonds can be cleaved and substituted with other monosaccharides or functional groups.
Common Reagents and Conditions:
Oxidation: Periodic acid or sodium periodate is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Acidic or basic conditions, along with specific glycosyltransferases, are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as monosialotetrahexosylganglioside (GM1) and its sialylated derivatives .
Wissenschaftliche Forschungsanwendungen
Gangliotetraose and its derivatives have numerous applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Plays a role in cell-cell recognition and signal transduction in the nervous system.
Wirkmechanismus
Gangliotetraose exerts its effects primarily through its role in the structure and function of gangliosides. These compounds are involved in modulating membrane proteins and ion channels, cell signaling, and communication among cells. This compound-containing gangliosides, such as GM1, facilitate the efflux of nuclear calcium and reduce the level of nuclear calcium, which is crucial for neuronal plasticity and repair mechanisms . The interaction with neurotrophin receptors and stabilization of protein conformations are also key aspects of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Gangliotetraose is unique among oligosaccharides due to its specific structure and role in gangliosides. Similar compounds include:
Monosialotetrahexosylganglioside (GM1): Known for its neuroprotective properties and involvement in neurotrophin signaling.
Disialotetrahexosylganglioside (GD1a): Plays a role in cell adhesion and signal transduction.
Trisialotetrahexosylganglioside (GT1b): Involved in synaptic transmission and neuroprotection.
This compound stands out due to its presence in multiple gangliosides and its critical role in the nervous system, making it a valuable compound for research and therapeutic applications.
Eigenschaften
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO21/c1-7(33)27-13-23(48-25-19(41)17(39)15(37)10(4-30)44-25)16(38)11(5-31)43-24(13)47-22-12(6-32)45-26(20(42)18(22)40)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)/t8-,9+,10+,11+,12+,13+,14+,15-,16-,17-,18+,19+,20+,21+,22-,23+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIXNTNLTPUNRL-BBKMPEOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80997085 | |
| Record name | Hexopyranosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80997085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75645-24-8 | |
| Record name | Gangliotetraose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075645248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexopyranosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80997085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![methyl 2-[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-5-acetyloxy-6-hydroxy-7,11-dimethyl-9,16-dioxo-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-4-yl]prop-2-enoate](/img/structure/B164629.png)

